1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes both chlorophenyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carbaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: Another compound with chlorophenyl groups, used in different contexts.
1-(4-chlorophenyl)-3-((4-chlorophenyl)thio)-1-propanol: Shares structural similarities but differs in functional groups and applications.
Uniqueness
1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-11-16(10-22)17(23-15-7-5-12(18)6-8-15)21(20-11)14-4-2-3-13(19)9-14/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQXYJUPGRUZGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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